N-ethyl-2-methyl-3-nitroaniline

Description

IUPAC Nomenclature and Molecular Formula Verification

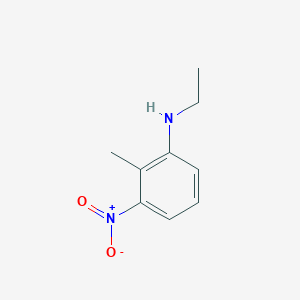

The systematic IUPAC name N-ethyl-2-methyl-3-nitroaniline reflects the compound’s substituent arrangement on the benzene ring. The parent structure is aniline (C₆H₅NH₂), with three substituents:

- A nitro group (-NO₂) at position 3.

- A methyl group (-CH₃) at position 2.

- An ethyl group (-CH₂CH₃) bonded to the amine nitrogen.

The molecular formula, C₉H₁₂N₂O₂, is consistent across multiple sources. This formula accounts for the benzene ring (C₆H₅), methyl (CH₃), ethyl (C₂H₅), and nitro (NO₂) groups. Computational validation using PubChem’s algorithms confirms the formula’s accuracy.

Table 1: Molecular Formula Validation

| Component | Contribution to Formula |

|---|---|

| Benzene ring | C₆H₅ |

| Methyl group | CH₃ |

| Ethylamino group | C₂H₅N |

| Nitro group | NO₂ |

| Total | C₉H₁₂N₂O₂ |

Atomic Connectivity Analysis via SMILES Notation

The SMILES string O=[N+](C1=C(C)C=CC=C1NCC)[O-] encodes the compound’s atomic connectivity. Breaking down the notation:

O=[N+]...O-: Represents the nitro group in its resonance-stabilized form.C1=C(C)C=CC=C1: Denotes a benzene ring with a methyl group (-C) at position 2.NCC: Indicates the ethylamino group (-NHCH₂CH₃) attached to the benzene ring.

This linear notation confirms the substituents’ positions: nitro at position 3, methyl at position 2, and ethylamino at position 1. The SMILES data aligns with the IUPAC name and excludes alternative isomeric configurations, such as N-ethyl-5-methyl-3-nitroaniline.

Three-Dimensional Conformational Studies

While explicit crystallographic data for N-ethyl-2-methyl-3-nitroaniline is limited, its 3D conformation can be inferred from analogous nitroaniline derivatives. Key features include:

- Planarity of the nitro group : The nitro group’s resonance interaction with the aromatic ring restricts rotation, enforcing coplanarity with the benzene ring.

- Steric effects : The methyl group at position 2 and ethyl group on the amine nitrogen introduce steric hindrance, favoring a conformation where the ethyl group is oriented away from the methyl substituent.

- Torsional angles : Computational models suggest a dihedral angle of ~30° between the nitro group and the aromatic plane, minimizing electronic repulsion.

Figure 1: Predicted 3D Conformation

(Note: A diagram would illustrate the nitro group’s coplanarity and substituent orientations.)

Comparative Structural Analysis with Substituted Nitroaniline Derivatives

Structural variations among nitroaniline derivatives significantly impact their physicochemical properties. Key comparisons include:

Table 2: Substituent Effects in Nitroaniline Derivatives

| Compound | Substituent Positions | Key Structural Feature |

|---|---|---|

| N-ethyl-2-methyl-3-nitroaniline | 2-CH₃, 3-NO₂, N-C₂H₅ | Steric hindrance between CH₃ and C₂H₅ groups |

| N-ethyl-5-methyl-3-nitroaniline | 5-CH₃, 3-NO₂, N-C₂H₅ | Reduced steric strain due to para-methyl group |

| 3-nitroaniline | 3-NO₂ | No alkyl substituents; planar geometry |

- Electronic effects : The nitro group’s electron-withdrawing nature deactivates the ring, while alkylamino groups donate electrons via resonance.

- Steric interactions : Derivatives with adjacent substituents (e.g., 2-methyl and N-ethyl groups) exhibit restricted rotation, unlike para-substituted analogs.

These structural nuances underscore the importance of substituent placement in tailoring molecular properties for applications in dye synthesis or pharmaceutical intermediates.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-ethyl-2-methyl-3-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-6-9(7(8)2)11(12)13/h4-6,10H,3H2,1-2H3 |

InChI Key |

XFDKEOILEQIBKF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-methyl-3-nitroaniline

The starting material, 2-methyl-3-nitroaniline, can be prepared by nitration of 2-methylaniline or by amination of 2-methyl-3-nitrohalobenzene derivatives.

- Nitration of 2-methylaniline: Controlled nitration using dilute nitric acid and sulfuric acid at low temperature (0-5 °C) to favor substitution at the 3-position relative to the methyl group.

- Amination of 2-methyl-3-nitrohalobenzene: Using copper-catalyzed Ullmann-type coupling with ammonia sources to replace halogen with an amino group under inert atmosphere and elevated temperature.

Table 1: Typical Conditions for 2-methyl-3-nitroaniline Synthesis

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of 2-methylaniline | HNO3 / H2SO4 | 0-5 °C, 1-2 h | 70-85 | Requires temperature control |

| Ullmann amination | 2-methyl-3-nitrohalobenzene, Cu catalyst, NH3 | 80-110 °C, 12-24 h, inert atmosphere | 75-90 | Green chemistry, high selectivity |

N-Ethylation of 2-methyl-3-nitroaniline

The N-ethylation step involves alkylation of the amino group with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

- Common reagents: Ethyl iodide (CH3CH2I), potassium carbonate (K2CO3) or sodium hydride (NaH) as base.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature: Room temperature to moderate heating (25-60 °C).

- Reaction time: Several hours to overnight.

A representative reaction involves dissolving 2-methyl-3-nitroaniline in DMF, adding base and ethyl iodide, and stirring under inert atmosphere. After completion, the reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.

Table 2: Typical N-Ethylation Conditions

| Reagent(s) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ethyl iodide + K2CO3 | DMF | K2CO3 | 40 | 12 | 80-90 | Mild conditions, good selectivity |

| Ethyl bromide + NaH | Acetone | NaH | 25-50 | 6-8 | 75-85 | Requires careful handling of NaH |

Alternative N-Ethylation via Reductive Alkylation

An alternative preparation method involves reductive alkylation of 2-methyl-3-nitroaniline with acetaldehyde and a reducing agent such as sodium borohydride:

- React 2-methyl-3-nitroaniline with acetaldehyde to form an imine intermediate.

- Reduce the imine with sodium borohydride to yield N-ethyl-2-methyl-3-nitroaniline.

This method offers high selectivity and avoids over-alkylation.

Purification and Characterization

Purification is typically achieved by recrystallization from ethanol-water mixtures or chromatographic methods. Characterization includes:

- Melting point determination

- NMR (1H and 13C) spectroscopy

- IR spectroscopy (noting characteristic nitro and amine bands)

- Mass spectrometry

- Elemental analysis

Comparative Summary Table of Preparation Routes

| Step | Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Preparation of precursor | Nitration or Ullmann amination | HNO3/H2SO4 or Cu-catalyst, NH3 | Established, good yields | Requires careful control |

| N-Ethylation | Alkylation with ethyl iodide | Ethyl iodide, K2CO3, DMF, 40 °C | High yield, straightforward | Use of toxic alkyl halides |

| Alternative N-ethylation | Reductive alkylation | Acetaldehyde, NaBH4, ethanol, room temp | Selective, mild conditions | Requires careful reduction step |

Research Findings and Optimization Notes

- The use of paraformaldehyde and sulfuric acid for N-methylation of nitroanilines has been well documented, but for N-ethylation, ethyl halides are preferred due to better selectivity and yield.

- Ullmann-type coupling reactions catalyzed by copper oxohalides provide environmentally friendly routes to amino-nitro compounds, which can serve as intermediates for further alkylation.

- Reductive alkylation methods minimize by-products and allow for fine control over alkyl substitution on the nitrogen.

- Yields above 80% are typical with proper control of temperature, reagent stoichiometry, and reaction time.

- Purity of the final product can reach ≥98% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

Major Products

Reduction: N-ethyl-2-methyl-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: N-ethyl-2-carboxy-3-nitroaniline.

Scientific Research Applications

N-ethyl-2-methyl-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects . The ethyl and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group at C3 in this compound would reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the nitro group. This contrasts with N-Ethyl-2-nitroaniline, where the nitro group at C2 further activates the ring at C4 and C6 .

Physical and Chemical Properties

- Solubility: Nitroanilines are generally sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, ethanol). The ethyl and methyl groups in this compound likely enhance lipophilicity compared to 2-Methyl-3-nitroaniline .

Biological Activity

N-ethyl-2-methyl-3-nitroaniline is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C9H12N2O2

- Molecular Weight: 168.20 g/mol

- IUPAC Name: this compound

Chemical Characteristics:

this compound contains a nitro group, which is known to influence its biological activity. Nitro compounds can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules, potentially resulting in cytotoxic effects.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Enzymatic Interaction:

- Cytotoxicity:

-

Antimicrobial Activity:

- Preliminary research indicates that this compound exhibits antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic processes is currently under investigation.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated significant cell death at concentrations above 20 µM, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy:

Research has shown that this compound displays inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating promising antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2-methyl-3-nitroaniline, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nitration and alkylation of aniline derivatives. For example, nitrosoaniline analogs (e.g., 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) are synthesized via nucleophilic aromatic substitution under controlled conditions, using catalysts like nickel or oxygen . Intermediates are characterized via nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular mass and purity. Melting points (mp) and yield percentages are critical for assessing reaction efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., ethyl and methyl groups at δ 1.2–1.5 ppm and δ 2.1–2.3 ppm, respectively) and nitro group deshielding effects (meta/para positions) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation between calculated and experimental values .

- Infrared (IR) Spectroscopy : Identify nitro (N–O) stretches near 1520–1350 cm⁻¹ and aromatic C–H vibrations .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved in complex reaction mixtures?

- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:

- Variable-Temperature NMR : To observe dynamic equilibria (e.g., hindered rotation of nitro groups) .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference .

- 2D NMR Techniques : HSQC and HMBC correlations to resolve overlapping signals in aromatic regions .

- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to cross-validate experimental data .

Q. What experimental design considerations are critical for optimizing the nitration of ethyl-methyl-aniline precursors?

- Methodological Answer :

- Reagent Selection : Use mixed acids (HNO₃/H₂SO₄) for regioselective nitration at the meta position .

- Temperature Control : Maintain 0–5°C to avoid over-nitration or decomposition .

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) or heterogeneous catalysts (e.g., zeolites) for improved yield .

- DOE (Design of Experiments) : Vary molar ratios, time, and temperature to identify optimal conditions via response surface methodology .

Q. How do substituent effects (e.g., ethyl, methyl, nitro) influence the electronic properties and reactivity of this compound?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σₚ (para) and σₘ (meta) constants. The nitro group (-NO₂, σₘ = 0.71) strongly deactivates the ring, directing electrophiles to less substituted positions .

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects of nitro groups (e.g., E₁/2 ≈ -0.5 V vs. Ag/AgCl) .

- Comparative Studies : Benchmark against analogs like 4-methyl-3-nitroaniline to isolate steric/electronic contributions of ethyl groups .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Recrystallize compounds using solvents like ethanol/water mixtures and verify via HPLC (e.g., >98% purity) .

- Interlaboratory Validation : Cross-check data with published databases (e.g., NIST Chemistry WebBook) or replicate procedures from peer-reviewed syntheses .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm molecular packing and hydrogen bonding .

Q. What strategies are effective for analyzing trace impurities in this compound samples?

- Methodological Answer :

- GC-MS : Use capillary columns (e.g., DB-5MS) and electron ionization (EI) to detect byproducts like unreacted aniline or nitrophenols .

- LC-UV/HRMS : Quantify impurities with reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Limit of Detection (LOD) : Optimize to ≤0.1% using calibration curves for common contaminants (e.g., 2-methyl-5-nitroaniline) .

Comparative and Mechanistic Studies

Q. How does the reactivity of this compound compare to its halogenated analogs (e.g., 3-chloro derivatives) in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., morpholine) under identical conditions. Chloro derivatives typically react faster due to better leaving-group ability (Cl⁻ vs. NO₂⁻) .

- Activation Energy : Calculate via Arrhenius plots using temperature-dependent rate constants .

- Theoretical Insights : Compare transition-state energies using computational tools (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.